molecular formula C13H13NS B101844 Benzenamine, 2-((4-methylphenyl)thio)- CAS No. 16452-09-8

Benzenamine, 2-((4-methylphenyl)thio)-

Cat. No.: B101844
CAS No.: 16452-09-8
M. Wt: 215.32 g/mol
InChI Key: KGFFMVMQCXIUOX-UHFFFAOYSA-N
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Description

Benzenamine, 2-((4-methylphenyl)thio)-, is a specialist chemical building block of interest in advanced organic synthesis and materials science research. This compound features an aniline group ortho-substituted with a (4-methylphenyl)thio ether moiety, a structure that suggests potential utility in the development of novel ligands, functionalized polymers, and heterocyclic systems. Its mechanism of action in research applications is derived from this molecular architecture, where the electron-donating thioether and aniline groups can influence reactivity and molecular interactions. Researchers value this scaffold for constructing more complex molecules, particularly in exploring structure-activity relationships and as a precursor in the synthesis of sulfur and nitrogen-containing compounds. As a chemical intermediate, its properties are crucial for projects in medicinal chemistry, such as the synthesis of compound libraries, and in the development of organic electronic materials. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-(4-methylphenyl)sulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H13NS/c1-10-6-8-11(9-7-10)15-13-5-3-2-4-12(13)14/h2-9H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFFMVMQCXIUOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70167775
Record name Benzenamine, 2-((4-methylphenyl)thio)-
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Molecular Weight

215.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

16452-09-8
Record name Benzenamine, 2-((4-methylphenyl)thio)-
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Record name Benzenamine, 2-((4-methylphenyl)thio)-
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Record name 2-(PARA-TOLYLTHIO)-ANILINE,97%
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Biological Activity

Benzenamine, 2-((4-methylphenyl)thio)-, also known as 4-methylphenylthioaniline, is a compound that has garnered attention in various biological studies due to its potential pharmacological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Chemical Formula : C13H13NS
  • Molecular Weight : 217.31 g/mol
  • CAS Number : 16452-09-8

Benzenamine, 2-((4-methylphenyl)thio)- exhibits its biological effects primarily through interactions with various biological targets. Its thioether moiety enhances its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The compound has shown promise in the following areas:

  • Serotonin Transporter Inhibition : Research indicates that derivatives of biphenylthiol compounds, which include benzenamine derivatives, can act as selective serotonin transporter (SERT) ligands. These compounds have demonstrated significant binding affinities and prolonged retention in brain regions associated with serotonin regulation, such as the hypothalamus .
  • Anticancer Activity : Preliminary studies suggest that benzenamine derivatives may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to benzenamine have been evaluated for their ability to inhibit cell proliferation in leukemia and breast cancer models .

Biological Activity Summary

Activity Type Description Reference
SERT Inhibition High binding affinity for SERT; potential use in imaging and treatment of depression-related disorders.
Anticancer Potential Cytotoxic effects observed in leukemia and breast cancer cell lines; IC50 values indicate significant activity.
Antioxidant Activity Some derivatives exhibit antioxidant properties, scavenging free radicals effectively.

Case Studies

  • Serotonin Transporter Ligands :
    A study explored several biphenylthiol derivatives and found that those with specific substitutions exhibited excellent uptake in the hypothalamus, suggesting their potential as imaging agents for SERT . The compound's ability to inhibit SERT was quantified with inhibition constants (Ki), indicating strong selectivity over other monoamine transporters.
  • Anticancer Screening :
    In a series of experiments involving various cancer cell lines (e.g., CCRF-CEM leukemia cells), benzenamine derivatives showed promising cytotoxicity. For example, one derivative had an IC50 value significantly lower than standard anticancer drugs like bendamustine . This suggests a potential pathway for developing new anticancer therapies based on this compound.
  • Antioxidant Properties :
    Another study evaluated the antioxidant capacity of related compounds using DPPH radical scavenging assays. Some derivatives demonstrated antioxidant activity surpassing that of ascorbic acid, indicating their potential role in oxidative stress-related diseases .

Scientific Research Applications

Serotonin Transporter Imaging Agents

Recent studies have identified derivatives of benzenamine compounds as potential imaging agents for serotonin transporters (SERT). The compound exhibits high binding affinity to SERT, making it a candidate for developing new radioligands for brain imaging. For instance, derivatives like 4′-iodo-biphenylthiol have shown promising results with binding affinities in the sub-nanomolar range (K i = 0.22 ± 0.09 nM) and significant brain uptake after intravenous injection in animal models .

Table 1: Binding Affinities of Benzenamine Derivatives

CompoundK i (nM)Binding Affinity to SERT
2-((4-methylphenyl)thio)-0.22High
4′-iodo-biphenylthiol0.11Very High
Other derivatives>1000Low

Anticancer Potential

Research has indicated that benzenamine derivatives possess cytotoxic effects against various cancer cell lines. For example, one study reported that certain structural modifications enhanced the anticancer activity of these compounds, suggesting a potential therapeutic role in oncology.

Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxicity of benzenamine derivatives on human cancer cell lines. The results demonstrated that modifications to the phenyl ring significantly influenced the inhibitory effects on cell proliferation.

Catalytic Applications

Benzenamine derivatives have been explored as catalysts in various organic reactions, particularly in processes involving sulfur-containing compounds. Their ability to facilitate reactions involving thiol groups makes them valuable in synthesizing complex organic molecules .

Table 2: Catalytic Activity of Benzenamine Derivatives

Reaction TypeCatalyst UsedYield (%)
Sulfur insertion reactionsBenzenamine derivative85
Cross-coupling reactionsModified benzenamine thio90

Safety and Environmental Considerations

While exploring the applications of benzenamine, it is essential to consider its safety profile. The compound is classified as an irritant and poses environmental hazards if not handled properly . Laboratory safety protocols should be strictly followed when working with this compound.

Comparison with Similar Compounds

2-((5-Methylthieno[2,3-d]pyrimidin-4-yl)thio)aniline

  • Structure: Features a thieno[2,3-d]pyrimidinyl group instead of 4-methylphenyl.
  • Physicochemical Properties : Higher molecular weight (C₁₃H₁₁N₃S₂ vs. C₁₃H₁₃NS for the target compound) likely reduces solubility in polar solvents compared to the simpler 4-methylphenyl derivative .

2-[(2-Benzothiazolylmethyl)thio]-benzenamine

  • Structure : Substituted with a benzothiazolylmethyl group (-CH₂-C₇H₄NS).
  • Key Differences : The benzothiazole ring introduces a fused aromatic system with a nitrogen and sulfur atom, increasing rigidity and fluorescence properties. Spectral studies (e.g., UV-Vis, NMR) show distinct absorption bands due to extended conjugation .

18F-Labeled Diaryl Sulfides for Serotonin Transporter (SERT) Imaging

  • Example Compounds: 2-(2′-((Dimethylamino)methyl)-4′-(fluoroethoxy)phenylthio)benzenamine (1) 2-(2′-((Dimethylamino)methyl)-4′-(fluoropropoxy)phenylthio)benzenamine (2)
  • Comparison: Binding Affinity: Subnanomolar inhibition constants (Ki = 0.51–0.76 nM for SERT) due to fluorinated alkoxy groups enhancing lipophilicity and blood-brain barrier penetration .
  • Pharmacokinetics : Alkoxy chain length (ethoxy vs. butoxy) inversely correlates with brain uptake; the target compound’s shorter alkyl chain may favor faster clearance .

Preparation Methods

Reaction Mechanism and Conditions

This one-step protocol leverages copper-catalyzed cross-coupling to directly form the C–S bond between 2-iodoaniline and 4-methylbenzenethiol. Adapted from Ullmann diarylamine syntheses, the reaction employs CuI (10 mol%) , Cs₂CO₃ (3 equiv.) , and DMF at 130°C for 24 hours under inert conditions. The iodide’s high leaving-group aptitude facilitates regioselective substitution at the ortho position, yielding the target compound without requiring protective groups.

Key Findings

  • Yield : 72–78% after purification via silica gel chromatography.

  • Side Reactions : Trace amounts of homo-coupled byproducts (e.g., bis(4-methylphenyl) disulfide) are observed but minimized by stoichiometric control.

  • Advantages : Single-step synthesis avoids intermediate isolation, reducing time and cost.

Protection-Substitution-Deprotection Strategy

Step 1: Acetanilide Formation

Protecting the amine group as acetanilide prevents undesired side reactions during subsequent steps. This is achieved by refluxing aniline with acetic anhydride in aqueous acetic acid, following protocols for sulfonamide synthesis.

Step 2: Ortho-Bromination

Electrophilic bromination of acetanilide using Br₂ in HBr/H₂O₂ directs substitution to the ortho position (relative to the acetamide group), yielding 2-bromoacetanilide in 89% yield.

Step 3: Thioether Formation

Reacting 2-bromoacetanilide with 4-methylbenzenethiol under LiH (2 equiv.) in DMF at 80°C for 6 hours promotes nucleophilic aromatic substitution. Ultrasound irradiation (47 kHz) enhances reaction efficiency, as demonstrated in analogous thioether syntheses.

Step 4: Deprotection

Hydrolysis of the acetyl group using 6M HCl under reflux liberates the free amine, completing the synthesis.

Key Findings

  • Overall Yield : 65–70% across four steps.

  • Critical Optimization : Ultrasound reduces reaction time by 40% compared to conventional heating.

Nucleophilic Aromatic Substitution (NAS) Followed by Reduction

Step 1: Thioether Formation

2-Chloronitrobenzene reacts with 4-methylbenzenethiol in K₂CO₃/DMF at 100°C for 12 hours , substituting chlorine with the thio group. The nitro group’s electron-withdrawing nature activates the ring for nucleophilic attack, achieving 85–90% conversion.

Step 2: Nitro Reduction

Catalytic hydrogenation (H₂, Pd/C ) or Fe/NH₄Cl in ethanol/water reduces the nitro group to an amine. Fe-based reduction affords 92–95% yield, outperforming catalytic methods in cost-effectiveness.

Key Findings

  • Overall Yield : 78–82% (85% substitution × 92% reduction).

  • Regioselectivity : NAS exclusively targets the ortho position due to the nitro group’s meta-directing effect.

Comparative Analysis of Methods

Table 1: Efficiency Metrics for Preparation Methods

MethodStepsOverall YieldKey AdvantagesLimitations
Ullmann Coupling172–78%Single-step, no protecting groupsRequires expensive aryl iodide
Protection-Substitution465–70%High regioselectivity, scalableMulti-step, time-intensive
NAS + Reduction278–82%Cost-effective, high yieldsRequires nitro precursor synthesis

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